molecular formula C6H8N4S B14347571 N-Methyl-N'-pyrimidin-2-ylthiourea CAS No. 92834-25-8

N-Methyl-N'-pyrimidin-2-ylthiourea

Cat. No.: B14347571
CAS No.: 92834-25-8
M. Wt: 168.22 g/mol
InChI Key: SVEORCZAONSPIU-UHFFFAOYSA-N
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Description

N-Methyl-N’-pyrimidin-2-ylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom that is also bonded to two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-pyrimidin-2-ylthiourea typically involves the reaction of N-methylthiourea with a pyrimidine derivative. One common method is the reaction of N-methylthiourea with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-pyrimidin-2-ylthiourea can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-pyrimidin-2-ylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines and other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halides, alkoxides, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Halogenated or alkoxylated pyrimidine derivatives.

Scientific Research Applications

N-Methyl-N’-pyrimidin-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research has shown that N-Methyl-N’-pyrimidin-2-ylthiourea can inhibit certain enzymes and receptors, making it a potential candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access

Properties

CAS No.

92834-25-8

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

1-methyl-3-pyrimidin-2-ylthiourea

InChI

InChI=1S/C6H8N4S/c1-7-6(11)10-5-8-3-2-4-9-5/h2-4H,1H3,(H2,7,8,9,10,11)

InChI Key

SVEORCZAONSPIU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NC=CC=N1

Origin of Product

United States

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